4-(3-Cyclohexylprop-2-en-1-yl)-4'-(heptyloxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound features additional functional groups, including a cyclohexylprop-2-en-1-yl group and a heptyloxy group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl can be achieved through several synthetic routes
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions, where substituents on the benzene rings can be replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce halogens or nitro groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use in studying the interactions of biphenyl compounds with biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as an intermediate in the production of materials such as polymers or liquid crystals.
Mechanism of Action
The mechanism of action for 4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl would depend on its specific application. In a biological context, it might interact with cellular receptors or enzymes, influencing various biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: The parent compound with two benzene rings connected by a single bond.
4-Heptyloxybiphenyl: A similar compound with a heptyloxy group but lacking the cyclohexylprop-2-en-1-yl group.
4-Cyclohexylbiphenyl: A compound with a cyclohexyl group attached to the biphenyl core.
Uniqueness
4-(3-Cyclohexylprop-2-en-1-yl)-4’-(heptyloxy)-1,1’-biphenyl is unique due to the presence of both the cyclohexylprop-2-en-1-yl and heptyloxy groups, which may impart distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
799787-62-5 |
---|---|
Molecular Formula |
C28H38O |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
1-(3-cyclohexylprop-2-enyl)-4-(4-heptoxyphenyl)benzene |
InChI |
InChI=1S/C28H38O/c1-2-3-4-5-9-23-29-28-21-19-27(20-22-28)26-17-15-25(16-18-26)14-10-13-24-11-7-6-8-12-24/h10,13,15-22,24H,2-9,11-12,14,23H2,1H3 |
InChI Key |
QNZBPUPMMATJHA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CC=CC3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.